Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C10H20N4O3. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in the modification of biomolecules for bioconjugation studies, aiding in the development of targeted drug delivery systems.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry:
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties for industrial applications.
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate”. These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate typically begins with commercially available tert-butyl piperazine-1-carboxylate.
Hydrazine Addition: The tert-butyl piperazine-1-carboxylate is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-25°C.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Comparison with Similar Compounds
Tert-butyl piperazine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate.
1-Boc-piperazine: Another piperazine derivative used in organic synthesis.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A related compound with different functional groups.
Uniqueness: this compound is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct reactivity and allows for specific applications in bioconjugation and drug development that are not possible with other piperazine derivatives.
Properties
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(16)14-6-4-13(5-7-14)8(15)12-11/h4-7,11H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULCYVCVDSDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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